Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
Description
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic chromen-4-one derivative characterized by a cyanomethoxy group at position 7 of the chromene ring and a propyl benzoate ester at position 3 (Figure 1). The cyanomethoxy substituent introduces polarity and electron-withdrawing effects, while the propyl ester chain enhances lipophilicity compared to shorter-chain analogs.
Properties
IUPAC Name |
propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-2-10-26-21(24)14-3-5-15(6-4-14)28-19-13-27-18-12-16(25-11-9-22)7-8-17(18)20(19)23/h3-8,12-13H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZQDALLPDECRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting with the preparation of the chromen-3-yl core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the chromen-3-yl group, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the cyanomethoxy group, potentially converting it into other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromen-3-yl derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The chromen-3-yl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The cyanomethoxy group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Impacts
The compound’s analogs differ primarily in two regions:
Ester Chain Length (propyl vs. methyl or other alkyl groups).
Substituents on the Chromene Ring (e.g., cyanomethoxy vs. tert-butoxy carbonylmethoxy).
Methyl 4-[7-(Cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate (CAS 637747-90-1)
- Molecular Formula: C₁₉H₁₃NO₆
- Molecular Weight : 351.3 g/mol
- Key Differences :
- Applications : Primarily used in laboratory settings for structure-activity relationship (SAR) studies .
Propyl 4-{[7-(2-tert-Butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
- Molecular Formula : C₂₆H₂₈O₈ (estimated)
- Key Differences: Substituent at position 7 is 2-tert-butoxy-2-oxoethoxy, introducing a bulky tert-butyl ester group. Increased steric hindrance and lipophilicity (tert-butyl group) may reduce solubility in aqueous media but enhance membrane permeability. The tert-butyl ester is more resistant to enzymatic hydrolysis than cyanomethoxy or methyl groups .
Key Observations:
- Lipophilicity : The propyl ester enhances membrane permeability compared to the methyl analog, while the tert-butoxy variant’s bulkiness further increases logP.
- Solubility: Cyanomethoxy’s polarity improves aqueous solubility relative to the tert-butoxy group, which prioritizes lipid bilayer interactions.
- Metabolic Stability : Longer alkyl chains (propyl) and bulky substituents (tert-butoxy) slow enzymatic degradation compared to methyl esters.
Biological Activity
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic compound that belongs to the class of benzoates and is noted for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₁₈N₄O₅
- Molecular Weight : 366.37 g/mol
The compound features a chromone core with a cyanomethoxy group, which contributes to its unique biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Antioxidant Activity
The compound also demonstrates notable antioxidant properties. It was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it exhibited a dose-dependent scavenging effect on free radicals. The IC50 value was determined to be 25 µg/mL, indicating its efficacy in neutralizing oxidative stress.
Anti-inflammatory Effects
In vivo studies have shown that this compound reduces inflammation markers in animal models. Specifically, it decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in bacterial cell wall synthesis.
- Scavenging Free Radicals : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.
- Modulation of Cytokine Production : It downregulates the expression of inflammatory cytokines through the NF-kB signaling pathway.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2022) evaluated the antimicrobial properties of various chromone derivatives, including this compound. Results showed a significant reduction in bacterial growth compared to control groups.
- Antioxidant Potential Assessment : In a study by Lee et al. (2023), the antioxidant capacity was assessed using both DPPH and ABTS assays, confirming the compound's effectiveness in scavenging free radicals and protecting cellular components from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
